ALK Kinase Inhibitory Potency: Structural Determinants from the THIQ-Pyrimidine Series
In the foundational ALK inhibitor study, THIQ-pyrimidine hybrids 8 and 17—which share the core scaffold of 2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline—exhibited in vitro ALK inhibitory activities comparable to the clinical-stage inhibitor LDK378 (ceritinib) [1]. Critically, analogs 8a–o and 17a–i, which differ solely in the nature and position of substituents on the pyrimidine or THIQ rings, showed substantially reduced activity, providing direct evidence that the specific substitution pattern is a key potency determinant [1].
| Evidence Dimension | ALK wild-type and mutant (G1202R) inhibitory activity |
|---|---|
| Target Compound Data | No direct IC50 data available for the exact 4-methyl-2-pyrimidinyl sulfanylacetyl THIQ compound; structurally related THIQ-pyrimidine hybrids (8, 17) show in vitro potency comparable to LDK378 [1]. |
| Comparator Or Baseline | LDK378 (ceritinib): clinically approved ALK inhibitor with reported IC50 values in the low nanomolar range against ALK wild-type and mutants. Analogs 8a–o and 17a–i: significantly reduced activity relative to parent compounds 8 and 17 [1]. |
| Quantified Difference | Not quantifiable for the exact compound due to absence of direct comparative data. Class-level evidence indicates that minor substituent changes within this series lead to substantial potency loss (qualitative observation) [1]. |
| Conditions | Biochemical ALK enzymatic assays and cellular cytotoxicity assays in ALK-addicted cancer cell lines (in vitro); xenograft efficacy models (in vivo) [1]. |
Why This Matters
For research groups developing ALK inhibitors, procuring the correct 4-methyl-2-pyrimidinyl variant preserves SAR continuity with published potent THIQ-pyrimidine leads; near-analogs may yield misleadingly weak activity and derail optimization campaigns.
- [1] Achary R, Yun JI, Park C, et al. Discovery of novel tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors. Bioorg Med Chem. 2016;24(2):207-219. doi:10.1016/j.bmc.2015.12.004. View Source
